![molecular formula C10H4Cl6N2O2S2 B14401211 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione CAS No. 88634-91-7](/img/structure/B14401211.png)
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that contain a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of trichloromethyl and sulfanyl groups attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with trichloromethyl sulfanyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trichloromethyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered sulfanyl or trichloromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4-dione: A simpler derivative with similar core structure but lacking the trichloromethyl and sulfanyl groups.
3-Substituted quinazoline-2,4-diones: Compounds with various substituents at the 3-position, exhibiting different biological activities.
Uniqueness
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is unique due to the presence of both trichloromethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88634-91-7 |
|---|---|
Molekularformel |
C10H4Cl6N2O2S2 |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
1,3-bis(trichloromethylsulfanyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C10H4Cl6N2O2S2/c11-9(12,13)21-17-6-4-2-1-3-5(6)7(19)18(8(17)20)22-10(14,15)16/h1-4H |
InChI-Schlüssel |
BWJSEYAJZFFYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2SC(Cl)(Cl)Cl)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)


![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
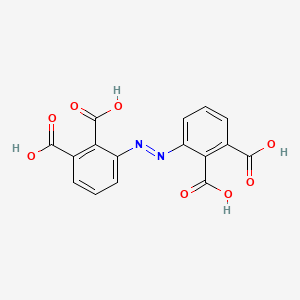
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
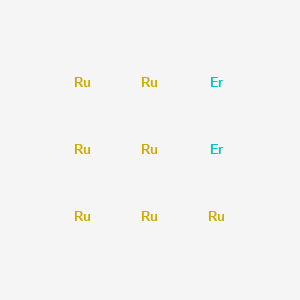

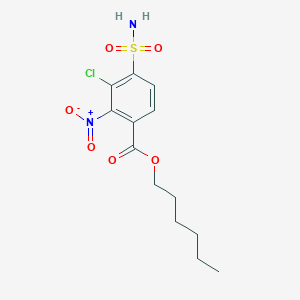
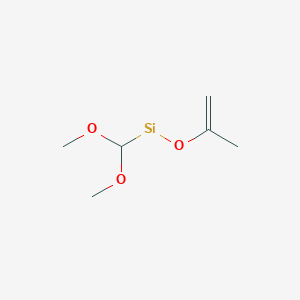
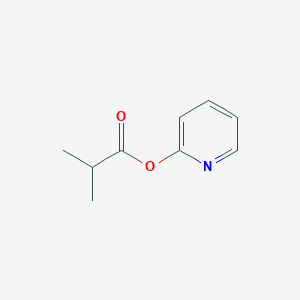
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

